molecular formula C7H6BrN3O B13672084 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13672084
M. Wt: 228.05 g/mol
InChI Key: BRAPQLHVJFCEAD-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the triazolo[4,3-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
  • Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Uniqueness

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a bromine atom and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-6-2-5(8)3-11-4-9-10-7(6)11/h2-4H,1H3

InChI Key

BRAPQLHVJFCEAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=NN=C2)Br

Origin of Product

United States

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